Ethyl 2-piperidin-1-ylpropanoate
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Overview
Description
Ethyl 2-piperidin-1-ylpropanoate is an organic compound with the chemical formula C10H19NO2 . It is a synthetic fragment that plays a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H19NO2 . The InChI code for this compound is 1S/C10H19NO2/c1-3-13-10(12)9(2)11-7-5-4-6-8-11/h9H,3-8H2,1-2H3 .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, piperidine derivatives have been studied extensively. These studies include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-piperidin-1-ylpropanoate are currently unknown. This compound is a part of a collection of rare and unique chemicals
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Advantages and Limitations for Lab Experiments
One of the advantages of using EPP in lab experiments is that it is relatively inexpensive and easily accessible. Additionally, it is a versatile compound that can be used in a variety of different experiments. However, there are some limitations to using EPP in lab experiments. For example, it is a volatile compound and can be hazardous if not handled properly. Additionally, it has a pungent odor and can irritate the skin and eyes if not handled properly.
Future Directions
The future directions for the use of EPP in scientific research are numerous. For example, it could be used in the development of new drugs and other compounds, as well as in the synthesis of new compounds. Additionally, it could be used in the development of new methods of organic synthesis and in the development of new ligands for coordination chemistry. Additionally, it could be used in the study of the biochemical and physiological effects of drugs and other compounds. Finally, it could be used in the development of new methods for the analysis of drugs and other compounds.
Synthesis Methods
EPP can be synthesized from the reaction of ethyl 2-chloropropanoate with piperidine in the presence of a base. The reaction proceeds in a two-step process, with the first step being the formation of the ethyl 2-piperidin-1-ylpropanoate and the second step being the formation of the ethyl 2-chloropropanoate. The reaction is typically carried out in an organic solvent such as dichloromethane or methanol.
Scientific Research Applications
EPP has been used extensively in scientific research as a precursor to various compounds. It has been used in the synthesis of drugs, such as the anti-cancer drug paclitaxel, as well as in the synthesis of other compounds, such as the anticonvulsant topiramate. Additionally, EPP has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of other compounds.
properties
IUPAC Name |
ethyl 2-piperidin-1-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)9(2)11-7-5-4-6-8-11/h9H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYAIFQYIIUEEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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